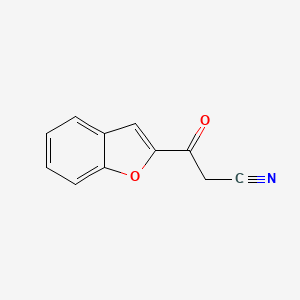

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

Übersicht

Beschreibung

Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This compound is a part of many natural and synthetic molecules with biological activity .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be achieved using hypervalent iodine reagents .Molecular Structure Analysis

The molecular structure of benzofuran consists of a benzene ring fused to a furan ring . The exact structure of “3-(1-Benzofuran-2-yl)-3-oxopropanenitrile” would depend on the specific arrangement of the atoms and functional groups in the molecule.Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, electrophilic cyclization reaction of o-anisole- and o-thioanisole-substituted ynamides with I2, NBS, and NCS gives 3-halogenated 2-amidobenzofurans and 2-amidobenzothiophenes .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-Benzofuran-2-yl)-3-oxopropanenitrile” would depend on its specific molecular structure. Benzofuran itself is a colorless liquid and is a component of coal tar .Wissenschaftliche Forschungsanwendungen

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

- Benzofuran and its derivatives are found to be suitable structures for developing antimicrobial agents .

- They have been used in the search for efficient antimicrobial candidates .

- For example, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be effective against S. aureus and E. coli .

- Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

- ( )-1-(Benzofuran-2-yl)-2-propylaminopentane {( )-BPAP} is a benzofuran-based drug used as a catecholaminergic and serotonergic activity enhancer . This stimulates the impulse propagation mediated transmitter release of the neurotransmitters dopamine .

Antimicrobial Agents

Treatment of Skin Diseases

Organic Transistor

Neurotransmitter Release Enhancer

Anticancer Agents

- Benzofuran derivatives have shown excellent results as antioxidant agents through different mechanisms of action .

- For example, newer 3-(1-benzofuran-2-yl)-5-substituted aryl-1, 2-oxazole has been synthesized and found to have antioxidant properties .

- Benzofuran derivatives have potential applications as antiplatelet agents .

- They can inhibit the aggregation of platelets, which is a key factor in the formation of blood clots .

- Some benzofuran derivatives have shown potential as antimalarial agents .

- They can inhibit the growth of Plasmodium parasites, which are responsible for malaria .

- Benzofuran derivatives can also act as anti-inflammatory agents .

- They can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response .

- Some benzofuran derivatives have shown potential as antidepressant agents .

- They can modulate the levels of neurotransmitters in the brain, which can help alleviate symptoms of depression .

Antioxidant Agents

Antiplatelet Agents

Antimalarial Agents

Anti-inflammatory Agents

Antidepressant Agents

Anticonvulsant Agents

Safety And Hazards

Zukünftige Richtungen

Benzofuran and its derivatives have attracted attention due to their diverse pharmacological activities, making these substances potential natural drug lead compounds . Future research may focus on discovering new benzofuran derivatives with enhanced biological activities and improved safety profiles.

Eigenschaften

IUPAC Name |

3-(1-benzofuran-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCABLKFGYPIVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199470 | |

| Record name | Benzofuran, 2-cyanoacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile | |

CAS RN |

5149-69-9 | |

| Record name | β-Oxo-2-benzofuranpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5149-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran, 2-cyanoacetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005149699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, 2-cyanoacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.